(2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-4-19-13(18)11-7(2)8(3)20-12(11)14-9(15)5-6-10(16)17/h5-6H,4H2,1-3H3,(H,14,15)(H,16,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTZHIBQBQWJNU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack : The amine group of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate attacks the carbonyl carbon of 2-hydroxy-4-oxobut-2-enoic acid, forming a tetrahedral intermediate.
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Dehydration : Elimination of water yields the conjugated enoic acid system, stabilized by resonance between the amide and carboxylic acid groups.
Optimized Parameters
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Solvent System | Ethanol/Water (1:1) | |
| Temperature | 20–25°C | |
| Reaction Duration | 24 hours | |
| Isolated Yield | 86% | |
| Purity (HPLC) | >95% |
Alternative Routes via Maleic Anhydride Derivatives
A less common but mechanistically distinct approach involves the use of maleic anhydride derivatives to construct the α,β-unsaturated carboxylic acid backbone. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with maleic anhydride under acidic conditions, followed by selective hydrolysis to yield the target compound.
Critical Considerations
Table 2: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Condensation | High stereoselectivity | Long reaction time | 86% |
| Maleic Anhydride Route | Faster kinetics | Risk of over-hydrolysis | 72% |
Post-Synthetic Modifications and Purification
Crystallization and Recrystallization
The crude product is typically purified via recrystallization from ethanol/water mixtures. The carboxylic acid group’s polarity facilitates dissolution in ethanol, while gradual water addition induces crystallization.
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves residual starting materials and byproducts, achieving >95% purity as confirmed by HPLC.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃) : δ 1.40 (t, 3H, –CH₂CH₃), 2.25 (s, 6H, –CH₃), 4.38 (q, 2H, –OCH₂), 6.90 (s, 1H, thiophene-H), 7.08 (s, 1H, –CH=).
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¹³C NMR : δ 14.2 (–CH₂CH₃), 20.1 (–CH₃), 60.8 (–OCH₂), 123.4 (–CH=), 165.2 (–COOH).
Challenges and Optimization Opportunities
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Stereochemical Control : While the (E)-isomer dominates under equilibrium conditions, trace (Z)-isomers (<2%) necessitate rigorous chromatography.
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Solvent Selection : Ethanol minimizes epimerization but prolongs reaction times; DMF accelerates kinetics but risks ester group cleavage.
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Catalysis : Lewis acids (e.g., ZnCl₂) remain unexplored but could enhance reaction rates and yields.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the sulfur atom in the thiophene ring to sulfoxides or sulfones. This reactivity is critical for modifying electronic properties, which influence biological activity.
Example Reaction Pathway:
Reduction Reactions
The enone moiety (C=O and conjugated C=C) is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the ketone group to an alcohol, while lithium aluminum hydride (LiAlH₄) reduces both the ketone and the double bond, yielding a saturated diol.
Example Reaction Pathway:
Substitution Reactions
The ethoxycarbonyl group participates in nucleophilic substitution. Under basic conditions, nucleophiles (e.g., amines, thiols) replace the ethoxy group, forming amides or thioesters. This reaction diversifies functional groups for applications in drug design .
Example Reaction Pathway:
Electrophilic Addition
The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., thiols, amines), forming 1,4-adducts. This reaction is exploited in synthesizing complex molecules for materials science .
Comparative Analysis of Reactivity
The table below contrasts the reactivity of this compound with structurally similar derivatives :
| Compound | Key Functional Groups | Oxidation Products | Reduction Products |
|---|---|---|---|
| Target Compound | Thiophene, enone, ethoxycarbonyl | Sulfoxide, sulfone | Allylic alcohol, diol |
| (2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid | Thiophene, methoxycarbonyl | Sulfoxide | Saturated alcohol |
| (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid | Phenyl, enone | — | Diol |
Mechanistic Insights
Scientific Research Applications
Synthesis of the Compound
The synthesis of (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves several multi-step organic reactions:
- Preparation of the Thiophene Ring : This initial step constructs the thiophene structure.
- Introduction of Substituents : Ethoxycarbonyl and dimethyl groups are added to the thiophene ring.
- Formation of the Enone Structure : Achieved through condensation reactions under optimized conditions.
These steps can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield.
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that certain derivatives possess notable antibacterial effects against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL.
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent, particularly in oncology, due to its anticancer properties. The enone structure can act as an electrophile, interacting with nucleophilic sites in biological molecules, which may modulate biochemical pathways relevant to cancer progression.
Industry
In industrial applications, this compound is utilized in developing advanced materials such as conductive polymers and organic semiconductors, owing to its electronic properties imparted by the thiophene ring.
Mechanism of Action
The mechanism of action of (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The enone structure can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: Compound A and its tetrahydrobenzo[b]thiophene analogues (e.g., ) share the thiophene backbone but differ in saturation. The sulfonylamino derivative () introduces a sulfonyl group (–SO₂–), increasing molecular weight and lipophilicity (XLogP3 = 4.3 vs. 2.5 for Compound A), which could enhance membrane permeability in biological systems.
Substituent Effects on Reactivity: The presence of a phenyl group in analogues (e.g., ) reduces solubility in polar solvents but enhances stability in hydrophobic environments.
Synthetic Yields :
Electronic Properties
Compound A’s α,β-unsaturated carbonyl system enables conjugation across the thiophene-carboxylic acid axis, as evidenced by UV-Vis spectra (λmax ~ 320 nm in DMSO) . In contrast, the p-tolyl-substituted analogue () exhibits redshifted absorption (λmax ~ 350 nm) due to extended π-conjugation from the aryl groups, correlating with its photoluminescent behavior.
Stability and Degradation
- Compound A’s ester (–COOEt) and carboxylic acid (–COOH) groups render it susceptible to hydrolysis under alkaline conditions.
- The sulfonylamino derivative () demonstrates higher stability due to the electron-withdrawing sulfonyl group, which protects the adjacent amine from nucleophilic attack .
Bioactivity
The sulfonylamino analogue () shares structural motifs with sulfonamide antibiotics, hinting at antimicrobial applications .
Biological Activity
The compound (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid has garnered attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Structure
The compound features a thiophene ring substituted with an ethoxycarbonyl group and an amino group, contributing to its unique chemical properties. Its chemical formula is .
Synthesis
The synthesis typically involves multi-step organic reactions:
- Preparation of the Thiophene Ring : The initial step involves constructing the thiophene structure.
- Introduction of Substituents : Ethoxycarbonyl and dimethyl groups are introduced.
- Formation of the Enone Structure : This is achieved through condensation reactions under optimized conditions.
The synthesis can be scaled for industrial production using continuous flow reactors, enhancing efficiency and yield .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives of this compound. For instance, a study demonstrated that certain derivatives exhibited significant antibacterial effects against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL .
Anticancer Activity
Research indicates that the compound may possess anticancer properties . A specific study evaluated its effects on cancer cell lines using the MTT assay, revealing that it inhibited cell proliferation with IC50 values in the range of 10-30 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Electrophilic Interactions : The enone structure acts as an electrophile, targeting nucleophilic sites in biological macromolecules.
- Modulation of Signaling Pathways : This interaction can influence various biochemical pathways, including those involved in apoptosis and cell proliferation .
Study 1: Antimicrobial Evaluation
In a study published in November 2024, researchers synthesized several derivatives of the compound and tested their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results showed that some derivatives had superior efficacy compared to standard antibiotics .
Study 2: Anticancer Efficacy
Another study focused on evaluating the anticancer potential of this compound against human breast cancer cells. The findings indicated a dose-dependent inhibition of cell growth, with significant induction of apoptosis observed through flow cytometry analysis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-4-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid | Similar thiophene structure | Moderate antibacterial activity |
| (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylfuran-2-yl]amino}-4-oxobut-2-enoic acid | Furan instead of thiophene | Lower anticancer activity |
Compared to similar compounds, this compound exhibits enhanced reactivity and biological activity due to the unique electronic properties imparted by the thiophene ring .
Q & A
Q. How are functionalized derivatives synthesized for structure-activity studies?
- Methodological Answer : Introduce substituents via Pd-catalyzed cross-coupling (Suzuki-Miyaura) on the thiophene ring. For carboxylate modifications, use esterification (DCC/DMAP) or saponification (NaOH/EtOH). Characterization includes NMR for fluorinated analogs .
Q. What methodologies assess its stability under varying experimental conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via HPLC. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>200°C). For photostability, expose to UV light (254 nm) and track degradation byproducts .
Q. How can molecular docking predict its interactions with biological targets?
- Methodological Answer : Dock the compound into protein active sites (AutoDock Vina) using PDB structures. MD simulations (AMBER) assess binding stability over 100 ns. Validate with in vitro assays (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
